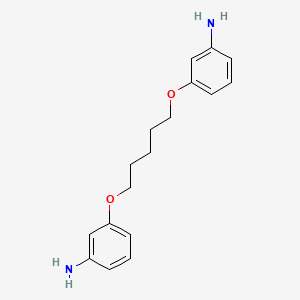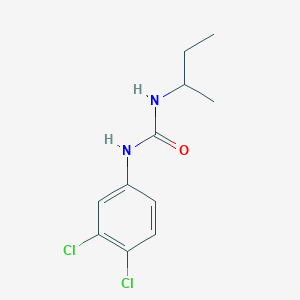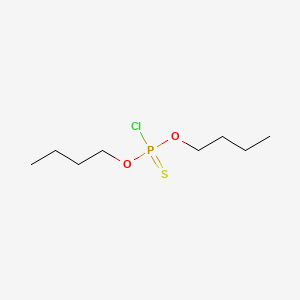
10-(1-Propynyl)-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-Propynyl)-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a propynyl group attached to the acridinone core, imparts distinct chemical and physical properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 10-(1-Propynyl)-9(10H)-acridinone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available acridinone derivatives
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents can also enhance the sustainability of the process.
Chemical Reactions Analysis
10-(1-Propynyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridinone derivatives with oxidized side chains.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridinone derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted acridinone derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxidized acridinone derivatives, while substitution reactions produce a variety of substituted acridinone compounds.
Scientific Research Applications
10-(1-Propynyl)-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to intercalate with DNA makes it useful for imaging and studying nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 10-(1-Propynyl)-9(10H)-acridinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound primarily targets nucleic acids, such as DNA and RNA, through intercalation. This interaction disrupts the normal function of nucleic acids, leading to various biological effects.
Pathways Involved: The intercalation of this compound with DNA can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with enzymes involved in nucleic acid metabolism can further enhance its biological activity.
Comparison with Similar Compounds
10-(1-Propynyl)-9(10H)-acridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other acridinone derivatives, such as 9-aminoacridine and 10-methylacridinone, share structural similarities with this compound.
Uniqueness: The presence of the propynyl group in this compound distinguishes it from other acridinone derivatives. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
73302-62-2 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
10-prop-1-ynylacridin-9-one |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,1H3 |
InChI Key |
LRAICOJVYQWOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)







![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
